1-Amino-1-(4-ethylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-ethylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(4-ethylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the nitroalkene intermediate under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylacetophenone.
Reduction: Formation of 1-(4-ethylphenyl)propan-2-amine.
Substitution: Formation of 1-(4-ethylphenyl)propan-2-yl halides or esters.
Scientific Research Applications
1-Amino-1-(4-ethylphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol: Another amino alcohol with similar properties but different structural configuration.
1-Amino-2-(4-methoxyphenyl)propan-2-OL: A compound with a methoxy group instead of an ethyl group, leading to different chemical behavior.
1-Amino-2-(4-chlorophenyl)propan-2-OL: Contains a chlorine atom, which affects its reactivity and applications
Uniqueness
This compound’s specific structure allows for unique interactions in biological and chemical systems, making it valuable for research and industrial purposes .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3 |
InChI Key |
FLLQNJUBTZDIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
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